molecular formula C10H8O4 B12792098 2-[(Ethenyloxy)carbonyl]benzoic acid CAS No. 29382-68-1

2-[(Ethenyloxy)carbonyl]benzoic acid

Cat. No.: B12792098
CAS No.: 29382-68-1
M. Wt: 192.17 g/mol
InChI Key: WWMQIJFJSHVMDM-UHFFFAOYSA-N
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Description

2-[(Ethenyloxy)carbonyl]benzoic acid is an organic compound characterized by the presence of a benzoic acid moiety substituted with an ethenyloxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Ethenyloxy)carbonyl]benzoic acid typically involves the esterification of benzoic acid derivatives with ethenyl alcohols under acidic or basic conditions. One common method is the reaction of benzoic acid with ethenyl chloroformate in the presence of a base such as pyridine, which facilitates the formation of the ethenyloxycarbonyl group.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to accelerate the esterification reaction. The reaction mixture is typically heated to moderate temperatures (50-80°C) to optimize the reaction rate and product formation.

Chemical Reactions Analysis

Types of Reactions: 2-[(Ethenyloxy)carbonyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ethenyloxycarbonyl group to an alcohol or alkane.

    Substitution: The aromatic ring of the benzoic acid moiety can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of nitro, sulfo, or halogenated derivatives of the benzoic acid moiety.

Scientific Research Applications

2-[(Ethenyloxy)carbonyl]benzoic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of polymers and copolymers with specific properties.

    Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: Explored for its role in drug delivery systems due to its ability to form stable ester linkages that can be hydrolyzed under physiological conditions.

    Industry: Utilized in the production of specialty chemicals and materials, such as coatings, adhesives, and resins.

Mechanism of Action

The mechanism of action of 2-[(Ethenyloxy)carbonyl]benzoic acid involves its ability to undergo hydrolysis, releasing benzoic acid and ethenyl alcohol. This hydrolysis can occur under acidic or basic conditions, making the compound useful in controlled-release applications. The molecular targets and pathways involved depend on the specific application, such as enzyme-catalyzed hydrolysis in biological systems or chemical catalysis in industrial processes.

Comparison with Similar Compounds

  • 2-[(But-3-enyloxy)carbonyl]benzoic acid
  • 2-[(2-Ethoxyethoxy)carbonyl]benzoic acid
  • Benzoic acid, 2-ethoxy-

Comparison: 2-[(Ethenyloxy)carbonyl]benzoic acid is unique due to its ethenyloxycarbonyl group, which imparts distinct reactivity and properties compared to similar compounds. For instance, 2-[(But-3-enyloxy)carbonyl]benzoic acid has a longer alkyl chain, affecting its solubility and reactivity. Similarly, 2-[(2-Ethoxyethoxy)carbonyl]benzoic acid contains an additional ethoxy group, influencing its steric and electronic properties.

Properties

CAS No.

29382-68-1

Molecular Formula

C10H8O4

Molecular Weight

192.17 g/mol

IUPAC Name

2-ethenoxycarbonylbenzoic acid

InChI

InChI=1S/C10H8O4/c1-2-14-10(13)8-6-4-3-5-7(8)9(11)12/h2-6H,1H2,(H,11,12)

InChI Key

WWMQIJFJSHVMDM-UHFFFAOYSA-N

Canonical SMILES

C=COC(=O)C1=CC=CC=C1C(=O)O

Related CAS

29382-68-1

Origin of Product

United States

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